molecular formula C12H16BrN B568922 (1R,3R)-3-(4-Bromophenyl)cyclohexane CAS No. 1389859-88-4

(1R,3R)-3-(4-Bromophenyl)cyclohexane

Cat. No.: B568922
CAS No.: 1389859-88-4
M. Wt: 254.171
InChI Key: ICMCFWYAEBORIP-ZYHUDNBSSA-N
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Description

(1R,3R)-3-(4-Bromophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(4-Bromophenyl)cyclohexane typically involves the bromination of a suitable cyclohexane derivative. One common method is the bromination of (1R,3R)-3-phenylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-Bromophenyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of (1R,3R)-3-(4-substituted phenyl)cyclohexane derivatives.

    Reduction: Formation of (1R,3R)-3-phenylcyclohexane.

    Oxidation: Formation of (1R,3R)-3-(4-hydroxyphenyl)cyclohexane.

Scientific Research Applications

(1R,3R)-3-(4-Bromophenyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-(4-Chlorophenyl)cyclohexane
  • (1R,3R)-3-(4-Fluorophenyl)cyclohexane
  • (1R,3R)-3-(4-Iodophenyl)cyclohexane

Uniqueness

(1R,3R)-3-(4-Bromophenyl)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1389859-88-4

Molecular Formula

C12H16BrN

Molecular Weight

254.171

IUPAC Name

(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1

InChI Key

ICMCFWYAEBORIP-ZYHUDNBSSA-N

SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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